![molecular formula C13H14N2O4S B2766323 3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034493-72-4](/img/structure/B2766323.png)

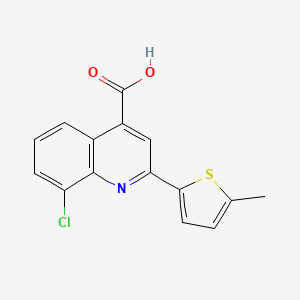

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a pyrrolidine ring and a thiophene ring, both of which are common structures in medicinal chemistry . Pyrrolidine is a five-membered ring with one nitrogen atom, and thiophene is a five-membered ring with one sulfur atom . These structures are often used as scaffolds in drug discovery due to their ability to efficiently explore the pharmacophore space .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and thiophene rings, followed by the attachment of the carbonyl and oxazolidine groups . The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The pyrrolidine and thiophene rings would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present and the conditions under which the reactions are carried out. The carbonyl and oxazolidine groups could potentially be involved in a variety of reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These properties could include its solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Generation of Azomethine Ylides : This compound plays a role in the generation of azomethine ylides, which are used to produce a variety of heterocyclic compounds like pyrrolidines and oxazolidines (Tsuge et al., 1987).

Asymmetric Synthesis : It's used in asymmetric synthesis to create spirocyclic structures, offering high yields and excellent enantioselectivity, which is crucial for creating compounds with specific biological activities (Wu‐Lin Yang et al., 2015).

Cycloaddition Reactions : The compound is instrumental in 1,3-dipolar cycloaddition reactions, leading to the formation of diverse heterocyclic structures like pyrrolines (Gotthardt & Huisgen, 1970).

Catalysis and Environmental Applications

- CO2 Fixation Catalyst : It's used in metal-organic frameworks for CO2 fixation with aziridines, demonstrating its potential in environmental applications (Xu et al., 2016).

Pharmaceutical Research

Antimicrobial and Antifungal Agents : Derivatives of this compound have been explored for their antimicrobial and antifungal properties, contributing to the search for new therapeutic agents (Katariya et al., 2021).

Novel Oxazolidine-2,4-Diones Synthesis : This compound is central in developing new synthetic routes for oxazolidine-2,4-diones, which are significant in pharmaceutical chemistry (Zhang et al., 2015).

Materials Science

- Luminescent Dyes : Derivatives of this compound have been used to develop new luminescent dyes, indicating its potential in materials science and electronic applications (Olkhovik et al., 2011).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize any potential risks.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-8-2-3-10(20-8)12(17)14-5-4-9(6-14)15-11(16)7-19-13(15)18/h2-3,9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLGPMHKPUVTRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)

![1'-[4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanoyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2766249.png)

![6-Tert-butyl-2-{1-[2-(4-methoxyphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2766258.png)

![[(E)-3,4-Dihydro-2H-naphthalen-1-ylideneamino] methanesulfonate](/img/structure/B2766261.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide](/img/structure/B2766262.png)

![N-cyclopentyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2766263.png)